Hydroxypioglitazone

Übersicht

Beschreibung

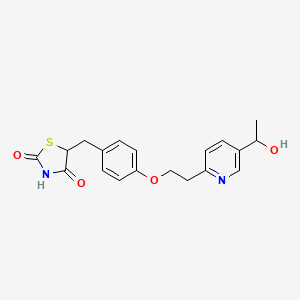

Hydroxypioglitazone is a member of the class of thiazolidinediones and is the hydroxy derivative of pioglitazone . It has a role as a human xenobiotic metabolite . It is functionally related to pioglitazone . Leriglitazone, another name for Hydroxypioglitazone, is under investigation in clinical trials for the treatment of certain central nervous system diseases .

Molecular Structure Analysis

The molecular structure of Hydroxypioglitazone has been analyzed using X-ray crystallography and compared to a published Pioglitazone-bound crystal structure . PioOH exhibited an altered hydrogen bonding network that could underlie its reduced affinity and potency compared to Pioglitazone .Wissenschaftliche Forschungsanwendungen

PPARγ Agonist

Hydroxypioglitazone (PioOH) is a major in vivo metabolite of the PPARγ agonist pioglitazone . PPARγ (peroxisome proliferator-activated receptor gamma) is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Type 2 Diabetes Treatment

Pioglitazone, the parent compound of Hydroxypioglitazone, is an FDA-approved drug for type 2 diabetes mellitus . It binds and activates PPARγ, which has potent antidiabetic effects .

Drug Metabolite Interactions

Hydroxypioglitazone contributes to our understanding of PPARγ-binding drug metabolite interactions . This knowledge may assist in future PPARγ drug design efforts .

Structural Analysis

Hydroxypioglitazone has been used in structure-function analysis studies . It has a lower binding affinity and reduced potency in coregulator recruitment assays compared to pioglitazone .

Solution-state Structural Analysis

Hydroxypioglitazone has been used in solution-state structural analysis using NMR spectroscopy and hydrogen/deuterium exchange mass spectrometry (HDX-MS) analysis . These studies revealed that Hydroxypioglitazone stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface better than pioglitazone .

Biochemical Assays

Hydroxypioglitazone has been used in biochemical assays where it displayed stabilized coactivator binding .

Transcriptional Efficacy

In cell-based assays that report on the activity of the PPARγ ligand-binding domain, Hydroxypioglitazone displayed better transcriptional efficacy (maximal transactivation response) than pioglitazone .

Quantitative Determination

Hydroxypioglitazone can be quantitatively determined in human serum using liquid chromatography tandem mass spectrometry . This method allows for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone .

Wirkmechanismus

Target of Action

Hydroxypioglitazone is a major in vivo metabolite of the FDA-approved drug Pioglitazone . Its primary target is the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ plays a crucial role in the regulation of fatty acid storage and glucose metabolism .

Mode of Action

Hydroxypioglitazone acts as an agonist to PPARγ . It binds to the ligand-binding domain (LBD) of PPARγ, leading to an altered hydrogen bonding network compared to Pioglitazone . This binding stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface .

Biochemical Pathways

Upon binding to PPARγ, Hydroxypioglitazone influences the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This results in potent antidiabetic effects .

Pharmacokinetics

It is known that hydroxypioglitazone is present in human serum at equal or greater concentrations than pioglitazone , indicating its significant physiological relevance.

Result of Action

Hydroxypioglitazone exhibits a lower binding affinity and reduced potency in coregulator recruitment assays compared to Pioglitazone . It displays better transcriptional efficacy (maximal transactivation response) in a cell-based assay that reports on the activity of the pparγ lbd . These results indicate that the hydroxylation of Pioglitazone to form Hydroxypioglitazone affects both its potency and efficacy as a PPARγ agonist .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVFDZYQLGRLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399914 | |

| Record name | Hydroxy Pioglitazone (M-IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxypioglitazone | |

CAS RN |

146062-44-4 | |

| Record name | Leriglitazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leriglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxy Pioglitazone (M-IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LERIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

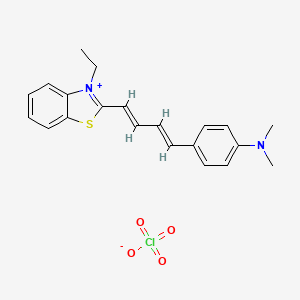

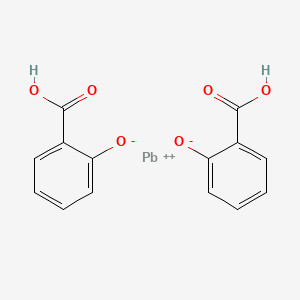

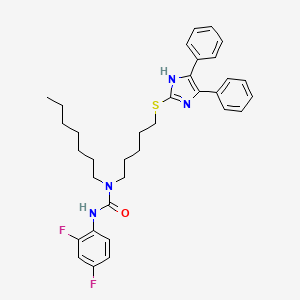

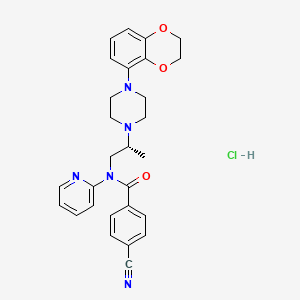

Feasible Synthetic Routes

Q & A

Q1: How does Hydroxypioglitazone interact with its target and what are the downstream effects?

A: Hydroxypioglitazone (PioOH) exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. [, ] PioOH binds to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that promote the recruitment of coactivator proteins like TRAP220. [, ] This coactivator recruitment enhances the transcriptional activity of PPARγ, leading to increased expression of genes involved in insulin sensitivity, lipid metabolism, and inflammation. [, , ]

Q2: How does Hydroxypioglitazone compare to its parent drug, Pioglitazone, in terms of PPARγ activation and downstream effects?

A: While both Pioglitazone (Pio) and PioOH activate PPARγ, PioOH demonstrates lower binding affinity for PPARγ LBD and reduced potency in coregulator recruitment assays compared to Pio. [, ] Structurally, PioOH exhibits an altered hydrogen bonding network with PPARγ LBD, potentially explaining its reduced potency. [, ] Interestingly, PioOH shows greater stabilization of the PPARγ AF-2 coactivator binding surface, leading to more sustained coactivator binding and enhanced transcriptional efficacy in certain cell-based assays. [, ] This suggests that PioOH, despite its lower potency, might exert distinct effects on PPARγ activity compared to Pio.

Q3: Are there any differences in the pharmacokinetic profiles of Pioglitazone and Hydroxypioglitazone?

A: Human studies have shown that PioOH can reach serum concentrations equal to or exceeding those of Pio after Pio administration. [, ] This highlights the physiological relevance of PioOH and suggests potential differences in absorption, distribution, metabolism, and excretion compared to its parent drug.

Q4: What analytical methods are commonly employed to quantify Hydroxypioglitazone in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique frequently used for quantifying PioOH in biological matrices like human plasma. [, ] This method enables accurate measurement of PioOH concentrations for pharmacokinetic studies and clinical research.

Q5: What is the significance of studying drug metabolites like Hydroxypioglitazone?

A: Understanding the activity of drug metabolites like PioOH is crucial because they can circulate at significant levels in the body and potentially contribute to both therapeutic and adverse effects. [] Characterizing their interactions with drug targets and comparing them to the parent drug provides valuable insights for drug design, optimizing efficacy, and minimizing unintended consequences.

Q6: Have any drug interactions been reported with Hydroxypioglitazone?

A: While specific drug interactions with PioOH haven't been extensively studied, research indicates that cranberry and saw palmetto extracts might inhibit the activity of CYP2C8, an enzyme involved in PioOH formation. [] This suggests a potential for altered PioOH levels with co-administration, highlighting the need for further investigation into potential interactions.

Q7: Are there any known resistance mechanisms associated with Hydroxypioglitazone's activity?

A: While the provided research doesn't directly address resistance mechanisms specific to PioOH, it's known that PPARγ activity can be modulated by various factors, including genetic variations, post-translational modifications, and coregulator availability. [] Further research is necessary to determine if any specific resistance mechanisms exist for PioOH and its interaction with PPARγ.

Q8: What are the implications of the distinct pharmacological profile of Hydroxypioglitazone compared to Pioglitazone?

A: The observation that PioOH, despite lower potency, displays unique effects on PPARγ activity suggests that it might contribute differently to the overall therapeutic and potentially adverse effects observed with Pioglitazone treatment. [] This highlights the importance of considering the activity of metabolites like PioOH when evaluating drug efficacy and safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid](/img/structure/B1674682.png)

![1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea](/img/structure/B1674690.png)